ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Mannich Reaction and Antimicrobial Evaluation: Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and their derivatives, which are structurally similar to the queried compound, were synthesized and evaluated for antimicrobial activity. Mannich bases showed good activity against test microorganisms as compared with ampicillin (Fandaklı et al., 2012).
Tuberculosis Treatment
- Thiazole-Aminopiperidine Hybrid Analogs: A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for inhibitory activity against Mycobacterium tuberculosis. These compounds showed promising activity, indicating potential as treatments for tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Other Biological Activities
- Microwave-Assisted Synthesis of Hybrid Molecules: Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,2,4-triazole, were synthesized and screened for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity (Başoğlu et al., 2013).
Drug Development and Synthesis
- Synthesis of Benzofuran and Benzo[d]isothiazole Derivatives: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and similar compounds were synthesized and screened for activity against Mycobacterium tuberculosis. This study highlights the compound's role in the development of potential drugs for tuberculosis treatment (Reddy et al., 2014).
Chemical Synthesis Techniques
- Michael-Like Addition Strategy: Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for synthesizing aminoethylthiazole-5-carboxylate analogs, demonstrating the compound's utility in chemical synthesis (Boy & Guernon, 2005).
Mechanism of Action
Imidazole
is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
ethyl 4-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-4-25-16(24)21-7-5-12(6-8-21)18-14(23)13-11(3)22(20-19-13)15-17-9-10(2)26-15/h9,12H,4-8H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKITGOOBKLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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